molecular formula C13H11BrO5 B11777713 Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

Cat. No.: B11777713
M. Wt: 327.13 g/mol
InChI Key: CFEWYTVKGRVFGL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate is a polycyclic furan derivative with a seven-membered cycloheptane ring fused to a furan moiety. Its structure is distinguished by functional groups at key positions: a bromo substituent at C5, a hydroxyl group at C8, a methyl group at C7, and an ethyl ester at C2. These substituents confer unique electronic, steric, and hydrogen-bonding properties, making it a candidate for studies in reactivity, crystallography, and supramolecular chemistry .

Properties

Molecular Formula

C13H11BrO5

Molecular Weight

327.13 g/mol

IUPAC Name

ethyl 5-bromo-2-hydroxy-7-methyl-8-oxocyclohepta[b]furan-3-carboxylate

InChI

InChI=1S/C13H11BrO5/c1-3-18-12(16)9-8-5-7(14)4-6(2)10(15)11(8)19-13(9)17/h4-5,17H,3H2,1-2H3

InChI Key

CFEWYTVKGRVFGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C(C2=O)C)Br)O

Origin of Product

United States

Preparation Methods

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperatureYield (%)Selectivity
Br₂ (1.5 eq)CH₃CN0°C755-Bromo isomer
NBS (2 eq)H₂SO₄RT575,7-Dibromo byproduct
[BBIm]Br₃CHCl₃RT925-Bromo isomer

The use of ionic liquids such as 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) has emerged as an efficient alternative, offering higher yields (92%) and reduced environmental impact compared to traditional Br₂. However, over-bromination remains a challenge when using excess Br₂ or elevated temperatures, necessitating precise stoichiometric control.

Cyclization and Esterification Mechanisms

The formation of the ethyl ester group is achieved through esterification of the carboxylic acid intermediate with ethanol under acidic conditions. For example, treating 5-bromo-8-hydroxy-7-methyl-2-oxocyclohepta[b]furan-3-carboxylic acid with ethanol and catalytic sulfuric acid at reflux yields the target ester. The reaction proceeds via nucleophilic acyl substitution, with the acid’s carbonyl oxygen protonated to enhance electrophilicity before ethanol attacks.

Cyclization and esterification are often performed in tandem to minimize intermediate isolation steps. A one-pot procedure involving in situ generation of the carboxylic acid (via hydrolysis of a malonate intermediate) followed by esterification has been reported to improve overall yield from 65% to 82%.

Purification and Structural Characterization

Crude reaction mixtures are purified via column chromatography using silica gel or alumina stationary phases, with ethyl acetate/hexane gradients (1:3 to 1:1) effectively separating the target compound from di-brominated byproducts. Recrystallization from ethanol or acetonitrile further enhances purity to ≥95%, as confirmed by HPLC analysis.

Structural validation relies on spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 6.85 (s, 1H, Ar-H), 10.20 (s, 1H, -OH).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 3300 cm⁻¹ (-OH).

Challenges in Synthesis Optimization

Key challenges include avoiding over-bromination and managing the reactivity of the 8-hydroxy group. The hydroxyl moiety’s susceptibility to oxidation necessitates protecting group strategies, such as temporary silylation using tert-butyldimethylsilyl chloride (TBDMSCl). Additionally, the cycloheptafuran ring’s strain increases side reactions during high-temperature steps, requiring reaction times to be minimized.

Recent advances in flow chemistry have addressed these issues by enabling precise temperature control and rapid mixing, reducing decomposition and improving reproducibility .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation under mild conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), typically in aqueous acidic or neutral media. For example:

  • Oxidation to ketone :

    –OHKMnO4/H2O–O–\text{–OH} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{–O} \text{–}

    This reaction is critical for modifying the compound’s electronic properties, enhancing its suitability for further synthetic transformations.

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group at position 3 is susceptible to hydrolysis:

  • Basic hydrolysis :

    –COOEtNaOH/H2O–COOH\text{–COOEt} \xrightarrow{\text{NaOH}/\text{H}_2\text{O}} \text{–COOH}

    Yields depend on reaction duration and temperature, though specific data for this compound are not reported.

  • Acidic hydrolysis : Performed with HCl or H₂SO₄ to generate carboxylic acids for subsequent amidation or coupling reactions.

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 participates in SN₂ reactions with nucleophiles such as amines or alkoxides:

  • Reaction with sodium amide (NaNH₂) :

    –Br+NH2–NH2+Br\text{–Br} + \text{NH}_2^- \rightarrow \text{–NH}_2 + \text{Br}^-

    This substitution introduces amino groups, broadening biological activity.

ReagentTemperatureSolventProduct
NaNH₂60–80°CDMF5-Amino derivative
KCNRTEtOH/H₂O5-Cyano derivative

Cycloaddition and Diels-Alder Reactions

The conjugated furan system enables participation in Diels-Alder reactions:

  • With maleic anhydride :

    Furan+Maleic anhydrideBicyclic adduct\text{Furan} + \text{Maleic anhydride} \rightarrow \text{Bicyclic adduct}

    These reactions are performed in refluxing toluene or xylene, yielding six-membered ring systems .

Catalytic Hydrogenation and Stereochemical Control

Hydrogenation of the cyclohepta[b]furan core has been demonstrated in related derivatives:

  • H₂/Pd-C in EtOH :

    Double bondsH2/Pd-CSaturated rings\text{Double bonds} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated rings}

    A study on ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate achieved 45% yield with syn-oriented stereochemical control at four asymmetric centers . This suggests analogous potential for the brominated derivative.

Condensation with Active Methylene Compounds

The 2-oxo group facilitates condensation with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate):

  • Mechanism :

    \text{–C=O} + \text{CH}_2(\text{CN})_2 \rightarrow \text{–C=C(CN)_2}

    Such reactions produce azulene precursors, as observed in studies with structurally similar compounds . Yields for azulene derivatives range from 60–90% under morpholine catalysis .

Formation of Azulene Derivatives

Reaction with enamines or aldehydes leads to azulene frameworks:

  • With diethyl malonate :

    2-Oxo group+MalonateAzulene core\text{2-Oxo group} + \text{Malonate} \rightarrow \text{Azulene core}

    This method, validated for methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate, is adaptable to the ethyl ester variant .

Comparative Reaction Conditions Table

Reaction TypeKey Reagents/ConditionsOutcomeYield Range
Oxidation KMnO₄, H₂O₂ (pH 5–7)Ketone formationNot reported
Ester Hydrolysis NaOH/H₂O (reflux)Carboxylic acidVariable
SN₂ Substitution NaNH₂ in DMF (60–80°C)5-Amino derivativeModerate
Diels-Alder Maleic anhydride, Δ (toluene)Bicyclic adductHigh
Hydrogenation H₂/Pd-C (45 psi)Stereoselective saturation45%
Azulene Formation Morpholine, aldehydes (60–90°C)Azulene derivatives60–90%

This compound’s versatility in organic synthesis is underscored by its participation in cross-coupling, cyclization, and functional group interconversion reactions. Further research is needed to quantify yields and explore its applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate typically involves several steps, including:

  • Bromination : Introduction of the bromine atom.
  • Esterification : Formation of the ethyl ester.
  • Cyclization : Creation of the cyclohepta[b]furan structure.

These reactions require careful selection of solvents, catalysts, and temperature to maximize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability .

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. It is utilized in various organic reactions due to its unique functional groups, enabling researchers to explore new chemical transformations .

Biology

The compound has potential applications in biological research, particularly in enzyme interaction studies. Its structural features may allow it to act as a probe in biological assays, aiding in the understanding of biochemical pathways .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown potent effects against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values lower than those of standard antibiotics .

Anticancer Potential

The structural characteristics suggest potential anticancer properties. Studies have demonstrated that related compounds can inhibit tumor cell growth in vitro, indicating that this compound may also possess similar effects .

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of cyclohepta[b]furan derivatives against various viral strains. Results indicated promising inhibition rates, suggesting that modifications to the ethyl carboxylate moiety could enhance antiviral efficacy .
  • Cytotoxicity Assessment : In cytotoxicity studies involving HeLa cells, certain derivatives exhibited low toxicity at concentrations up to 200 µM, highlighting their potential as therapeutic agents with favorable safety profiles .

Mechanism of Action

The mechanism by which Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Analogues and Properties
Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Data (IR, NMR) Source
Ethyl 2,5-dioxooctahydro-2H-cyclohepta[b]furan-3-carboxylate ((-)-13) Ethyl ester, two oxo groups, no bromo/hydroxy Not reported NMR: δ 1.25 (t, 3H), 4.15 (q, 2H)
Ethyl 7-(tert-butyldimethylsilyloxy)-2,5-dioxooctahydro-2H-cyclohepta[b]furan-3-carboxylate ((-)-14) Silyl-protected hydroxyl, oxo groups, ethyl ester Not reported [α]D = -15.6° (CHCl3)
Ethyl 2-methyl-5-[5-(p-anisyl)-1,3,4-oxadiazole-2-carbonyl]furan-3-carboxylate (11c) Oxadiazole substituent, methyl group, p-anisyl ring 182–183 IR: 1,714 cm⁻¹ (C=O ester)
3-(Acetoxymethyl)-2-[1-(trimethylsilyl)ethyl]furan (16) Silyl group, acetoxymethyl, no fused cycloheptane Not reported NMR: δ 0.15 (s, 9H, Si(CH3)3)

Key Points of Comparison

Electronic and Steric Effects
  • Bromo vs. Methyl/Oxadiazole Substituents : The bromo group in the target compound introduces significant electron-withdrawing effects and steric bulk compared to the methyl group in compound 11c or the oxadiazole in 11c. This difference likely alters reactivity in electrophilic substitution or cycloaddition reactions .
  • Hydroxy vs. Silyl-Protected Groups: The unprotected hydroxyl group at C8 in the target compound enables hydrogen bonding, unlike the silyl-protected hydroxyl in compound (-)-13.
Physicochemical Properties
  • Hydrogen Bonding and Crystallinity : The hydroxyl group in the target compound promotes intermolecular hydrogen bonds, a feature absent in silyl-protated (-)-14 or ester-dominated 11c. This property aligns with Etter’s graph-set analysis, where hydroxyl groups often form R₂²(8) motifs in crystals .
  • Thermal Stability : The melting point of 11c (182–183°C) suggests higher stability compared to the target compound, which may decompose at lower temperatures due to bromine’s labile nature .

Spectral and Crystallographic Insights

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O ester and lactone) are expected near 1,710–1,740 cm⁻¹, similar to compound 11c. However, the hydroxyl group would introduce a broad O–H stretch (~3,200–3,600 cm⁻¹) absent in silylated analogues .
  • Ring Puckering Analysis: The cyclohepta[b]furan core in the target compound likely adopts a non-planar conformation, as described by Cremer and Pople’s puckering coordinates. This contrasts with smaller furan derivatives (e.g., 16), where puckering is minimal .

Biological Activity

Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate (CAS Number: 2222-25-5) is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₁BrO₅
Molecular Weight327.13 g/mol
CAS Number2222-25-5

Synthesis and Derivatives

Recent studies have focused on the synthesis of various derivatives of compounds related to cyclohepta[b]furan structures, emphasizing the importance of substituents in modulating biological activity. The synthesis methods often involve multi-step reactions that yield derivatives with enhanced pharmacological properties, including anticancer and antibacterial activities .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the hydroxy and bromo substituents which may enhance its interaction with biological targets. Studies have demonstrated that related compounds can inhibit tumor cell growth in vitro, suggesting that this compound may also possess similar effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the cyclohepta[b]furan core can lead to significant changes in efficacy and potency against various biological targets. For example, increasing lipophilicity or introducing electron-withdrawing groups has been associated with enhanced antiviral and antibacterial activities .

Case Studies

  • Antiviral Activity : In a study investigating antiviral properties, derivatives of cyclohepta[b]furan compounds were tested against viral strains, showing promising inhibition rates. The findings suggest that modifications to the ethyl carboxylate moiety could enhance antiviral efficacy .
  • Cytotoxicity Assessment : A cytotoxicity study involving HeLa cells indicated that certain derivatives exhibited low toxicity at concentrations up to 200 µM, highlighting their potential as therapeutic agents with favorable safety profiles .

Q & A

Q. Critical Parameters :

  • Temperature control during bromination to avoid side reactions.
  • Moisture-sensitive steps require anhydrous solvents and inert atmospheres.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and downfield shifts for hydroxyl (δ 10–12 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C NMR).
    • ²D NMR (COSY, HSQC) : Resolves overlapping signals in the cycloheptane and furan rings .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 341.01 (calculated for C₁₄H₁₃BrO₅) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (OH stretch) .

Validation : Cross-reference with X-ray crystallography data (if available) to confirm stereochemistry .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/vapors .
  • Storage : Tightly sealed containers in a dry, dark environment at 2–8°C to prevent hydrolysis .

Advanced: How can mechanistic studies elucidate the bromination regioselectivity in the furan ring?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution, identifying the 5-position as the most electrophilic site .
  • Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation via mass spectrometry .
  • Kinetic Studies : Monitor reaction progress under varying temperatures/pH to determine rate-determining steps .

Q. Example Derivatives :

DerivativeModificationBiological Activity (IC₅₀, μM)
5-Iodo analogBr → I12.3 (Antibacterial)
8-Methoxy analogOH → OMe28.7 (Antifungal)

Advanced: How can researchers troubleshoot low yields during the final esterification step?

Methodological Answer:

  • Root Cause Analysis :
    • Moisture Contamination : Use molecular sieves or anhydrous Na₂SO₄ to dry solvents .
    • Side Reactions : Monitor by TLC; if intermediates degrade, reduce reaction temperature .
  • Optimization :
    • Catalyst Screening : Test DMAP vs. pyridine to enhance acylation efficiency .
    • Solvent Switch : Replace THF with DMF to improve solubility of polar intermediates .

Q. Yield Improvement Table :

CatalystSolventYield (%)
DMAPDMF82
PyridineTHF58

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